molecular formula C6H7N3O2S B12004226 3-oxo-N-(1,3,4-thiadiazol-2-yl)butanamide CAS No. 31737-04-9

3-oxo-N-(1,3,4-thiadiazol-2-yl)butanamide

Cat. No.: B12004226
CAS No.: 31737-04-9
M. Wt: 185.21 g/mol
InChI Key: OSIYBNFBPWPPLX-UHFFFAOYSA-N
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Description

3-oxo-N-(1,3,4-thiadiazol-2-yl)butanamide is a chemical compound with the molecular formula C6H7N3O2S and a molecular weight of 185.206 g/mol . This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-N-(1,3,4-thiadiazol-2-yl)butanamide typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate reagents. One common method involves the reaction of 1,3,4-thiadiazole with butanoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-oxo-N-(1,3,4-thiadiazol-2-yl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thiadiazole compounds .

Mechanism of Action

The mechanism of action of 3-oxo-N-(1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial and antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-oxo-N-(1,3,4-thiadiazol-2-yl)butanamide is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. The presence of the thiadiazole ring enhances its antimicrobial properties, making it more effective compared to similar compounds .

Properties

CAS No.

31737-04-9

Molecular Formula

C6H7N3O2S

Molecular Weight

185.21 g/mol

IUPAC Name

3-oxo-N-(1,3,4-thiadiazol-2-yl)butanamide

InChI

InChI=1S/C6H7N3O2S/c1-4(10)2-5(11)8-6-9-7-3-12-6/h3H,2H2,1H3,(H,8,9,11)

InChI Key

OSIYBNFBPWPPLX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)NC1=NN=CS1

Origin of Product

United States

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